4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole
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Overview
Description
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole is a complex organic compound characterized by the presence of bromine, fluorine, iodine, and a tetrahydropyran ring attached to an indazole core
Preparation Methods
The synthesis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole involves multiple steps, typically starting with the preparation of the indazole core. Common synthetic routes include:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds.
Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole can be compared with other indazole derivatives such as:
4-Bromo-2,3,5,6-tetrafluoropyridine: Known for its regioselective nucleophilic substitution and palladium-catalyzed reactions.
Indazole-Containing Compounds: These compounds share the indazole core but differ in their substituents and functional groups, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C12H11BrFIN2O |
---|---|
Molecular Weight |
425.03 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-iodo-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrFIN2O/c13-11-7-6-17(10-3-1-2-4-18-10)16-9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
InChI Key |
IKIAWKBXFDQKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C3C(=N2)C=C(C(=C3Br)I)F |
Origin of Product |
United States |
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